molecular formula C10H9N3O2 B2575361 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1216123-60-2

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2575361
CAS No.: 1216123-60-2
M. Wt: 203.201
InChI Key: IACIZECYPGMUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been shown to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid may also target bacterial cells.

Mode of Action

Based on the antibacterial activity of similar compounds , it can be hypothesized that this compound may interact with bacterial cells, leading to their inhibition or death.

Biochemical Pathways

Similar compounds have been shown to exhibit antibacterial activities , suggesting that this compound may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.

Result of Action

Similar compounds have been shown to exhibit antibacterial activities , suggesting that this compound may lead to the inhibition or death of bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a triazole precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can modify the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-2-1-5-13-8(6-3-4-6)11-12-9(7)13/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACIZECYPGMUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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